
Dimethyl methylthiophosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl methylthiophosphine is an organophosphorus compound known for its unique chemical properties and applications It is a colorless liquid that is soluble in polar organic solvents
准备方法
Synthetic Routes and Reaction Conditions: Dimethyl methylthiophosphine can be synthesized through several methods. One common approach involves the reaction of chloromethylphosphine with methanol or water. The reaction proceeds as follows: [ \text{Me}_2\text{PCl} + \text{H}_2\text{O} \rightarrow \text{Me}_2\text{P(O)H} + \text{HCl} ] Alternatively, methanol can be used instead of water, producing methyl chloride as a by-product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using chloromethylphosphine and methanol under controlled conditions. The reaction is carried out in a reactor with appropriate temperature and pressure settings to ensure optimal yield and purity of the product.
化学反应分析
Types of Reactions: Dimethyl methylthiophosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethyl methylphosphonate.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed.
Major Products:
Oxidation: Dimethyl methylphosphonate.
Reduction: Various phosphine derivatives.
Substitution: Substituted phosphine compounds.
科学研究应用
Dimethyl methylthiophosphine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: It serves as a reagent in biochemical assays and studies involving phosphorus-containing biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug synthesis.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of dimethyl methylthiophosphine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the phosphorus atom, which can form stable bonds with other elements. The pathways involved in its reactions often include nucleophilic substitution and oxidation-reduction processes.
相似化合物的比较
Dimethylphosphine oxide: Another organophosphorus compound with similar properties but different reactivity.
Diphenylphosphine oxide: A related compound that is often used in similar applications but has different physical and chemical characteristics.
Uniqueness: Dimethyl methylthiophosphine is unique due to its specific reactivity and the types of reactions it can undergo. Its ability to participate in both nucleophilic substitution and oxidation-reduction reactions makes it a versatile compound in organic synthesis and industrial applications.
属性
CAS 编号 |
35449-60-6 |
|---|---|
分子式 |
C3H9PS |
分子量 |
108.14 g/mol |
IUPAC 名称 |
dimethyl(methylsulfanyl)phosphane |
InChI |
InChI=1S/C3H9PS/c1-4(2)5-3/h1-3H3 |
InChI 键 |
AKFJQWXHNHQWNZ-UHFFFAOYSA-N |
规范 SMILES |
CP(C)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



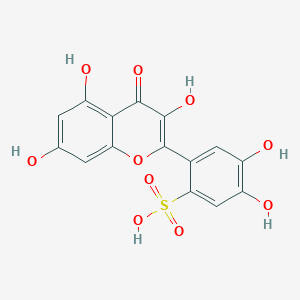
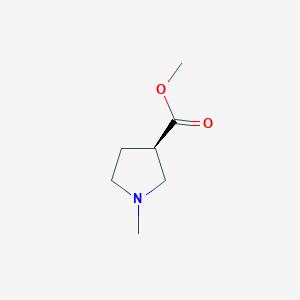
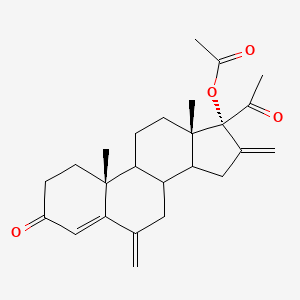
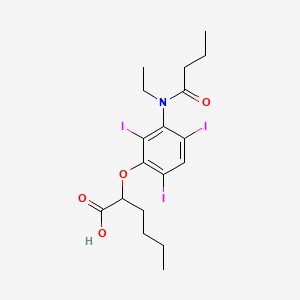
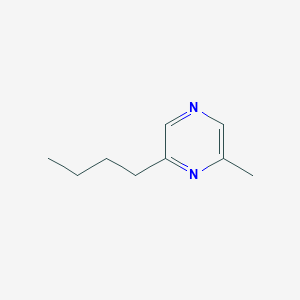
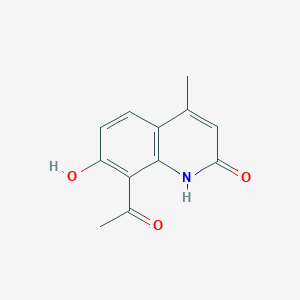
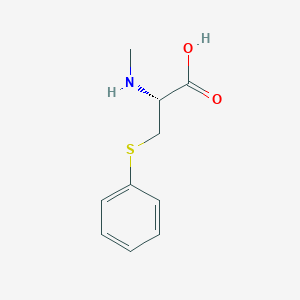
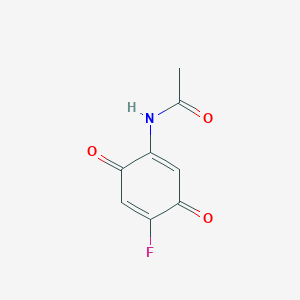
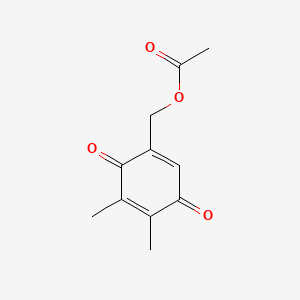
![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)
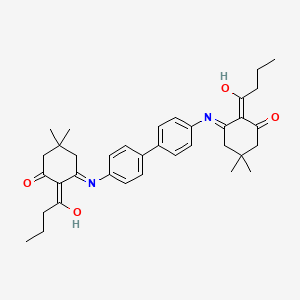
![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
![3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid](/img/structure/B13820411.png)
